

# The Role of AKR1C3 in Hormone-Resistant Cancers: A Technical Guide

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## **Executive Summary**

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme implicated in the progression of hormone-resistant cancers, particularly in prostate and breast malignancies. Its primary function involves the conversion of weak androgens and estrogens into their more potent counterparts, thereby fueling hormone receptor signaling pathways even in the presence of therapies designed to suppress hormone production.[1][2] Upregulation of AKR1C3 is a key mechanism driving resistance to standard-of-care treatments such as enzalutamide in prostate cancer and tamoxifen in breast cancer.[3][4] This technical guide provides an in-depth overview of the function of AKR1C3 in hormone-resistant cancers, detailing its enzymatic activity, role in signaling pathways, and its validation as a therapeutic target. Furthermore, this guide furnishes detailed experimental protocols for the study of AKR1C3 and presents key quantitative data in a structured format to facilitate research and drug development efforts aimed at overcoming hormone therapy resistance.

# AKR1C3 Enzyme Function and Role in Hormone Synthesis

AKR1C3 is a member of the aldo-keto reductase superfamily and functions as an NADPH-dependent oxidoreductase.[5] It plays a crucial role in the biosynthesis of potent androgens



and estrogens from adrenal precursors.

In prostate cancer, AKR1C3 is a key enzyme in the intratumoral synthesis of testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen receptor (AR). It catalyzes the reduction of androstenedione (AD) to testosterone and  $5\alpha$ -androstanedione to DHT. This local production of potent androgens can sustain AR signaling and promote tumor growth, even under castrate levels of circulating androgens achieved by androgen deprivation therapy (ADT).

In breast cancer, AKR1C3 contributes to the local production of  $17\beta$ -estradiol, the most potent endogenous estrogen that stimulates the estrogen receptor (ER). It can directly reduce estrone to  $17\beta$ -estradiol and also converts androstenedione to testosterone, which can then be aromatized to  $17\beta$ -estradiol. This intratumoral estrogen synthesis is a critical factor in the development of resistance to endocrine therapies like tamoxifen.

### **AKR1C3** in the Development of Hormone Resistance

The overexpression of AKR1C3 is a well-documented mechanism of resistance to hormone therapies.

#### **Castration-Resistant Prostate Cancer (CRPC)**

In CRPC, upregulation of AKR1C3 allows cancer cells to maintain a sufficient intratumoral androgen supply to activate the AR, despite systemic androgen deprivation. Studies have shown a significant increase in AKR1C3 expression in CRPC tissues compared to hormone-sensitive prostate cancer. For instance, in enzalutamide-resistant C4-2B MDVR prostate cancer cells, AKR1C3 expression was found to be upregulated by more than 16-fold compared to the parental, enzalutamide-sensitive C4-2B cells. This heightened AKR1C3 activity leads to increased levels of testosterone and DHT within the tumor microenvironment, rendering anti-androgen therapies less effective.

#### **Tamoxifen-Resistant Breast Cancer**

In the context of breast cancer, increased AKR1C3 expression has been observed in tamoxifen-resistant cells. By enhancing the local conversion of weaker estrogens to the potent 17β-estradiol, AKR1C3 can maintain ER signaling and drive cell proliferation, thereby overcoming the antagonistic effect of tamoxifen on the ER. Studies have demonstrated that



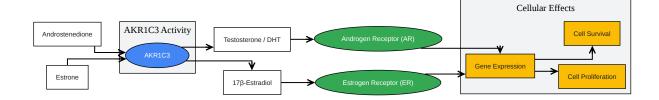
overexpression of AKR1C3 in tamoxifen-sensitive breast cancer cells can induce resistance, while its knockdown in resistant cells can restore sensitivity to tamoxifen.

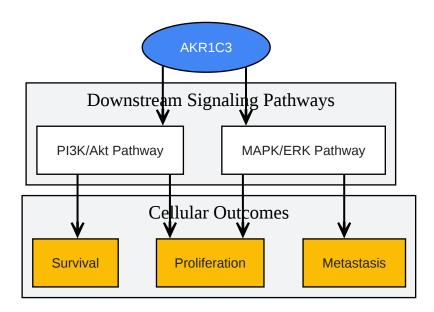
## **Signaling Pathways Involving AKR1C3**

AKR1C3 influences several key signaling pathways that are crucial for the survival and proliferation of hormone-resistant cancer cells.

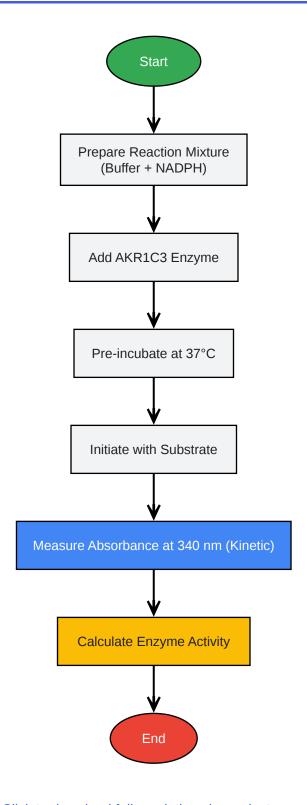
## **Androgen and Estrogen Receptor Signaling**

The primary mechanism by which AKR1C3 promotes hormone resistance is through the sustained activation of AR and ER signaling. By providing a continuous supply of potent ligands, AKR1C3 ensures the transcriptional activity of these hormone receptors, leading to the expression of genes involved in cell growth, proliferation, and survival.









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